Maltodextrin is a complex carbohydrate composed of D-glucose units linked primarily by α-1,4-glycosidic bonds [, ]. It is produced through the partial hydrolysis of starch, typically from sources like corn, rice, potato, or tapioca [, ]. Classified as a polysaccharide, it exhibits a dextrose equivalent (DE) value ranging from 3 to 20, reflecting the extent of starch hydrolysis [, , ]. A higher DE value indicates a greater degree of hydrolysis, resulting in shorter glucose chains and increased sweetness [, , ].
Maltodextrin is synthesized via the enzymatic hydrolysis of starch. This process involves the use of enzymes, primarily α-amylase, to break down the long glucose chains in starch into shorter chains [, ]. The specific conditions of enzymatic hydrolysis, such as temperature, pH, enzyme concentration, and reaction time, influence the DE value and characteristics of the resulting maltodextrin [, , , , , , ].
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